2-phenyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide
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Overview
Description
(1R,2S)-2-phenyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide is a chiral cyclopropane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-phenyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of a phenyl-substituted cyclopropane with pyridin-2-ylmethylamine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-phenyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2S)-2-phenyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of (1R,2S)-2-phenyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(1H-imidazo[4,5-b]pyridin-2-yl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclopropane-1-carboxamide
- (1S,2S)-2-Fluorocyclopropanecarboxylic acid
- (1R,2R)-2-Fluorocyclopropanecarboxylic acid
Uniqueness
(1R,2S)-2-phenyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide is unique due to its specific chiral configuration and the presence of both phenyl and pyridin-2-ylmethyl groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-phenyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H16N2O/c19-16(18-11-13-8-4-5-9-17-13)15-10-14(15)12-6-2-1-3-7-12/h1-9,14-15H,10-11H2,(H,18,19) |
InChI Key |
HSKZUGWQDIIYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NCC2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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